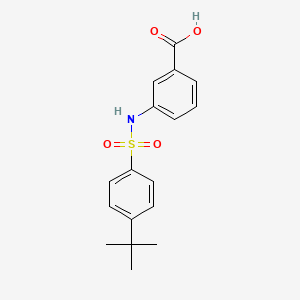

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is a compound with several interesting properties that make it a subject of scientific research in various fields. It has a molecular weight of 333.41 and its IUPAC name is 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoic acid .

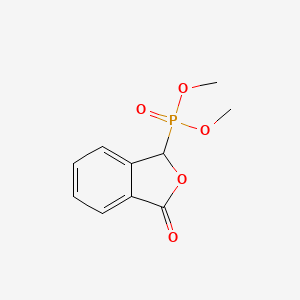

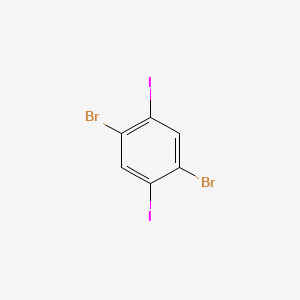

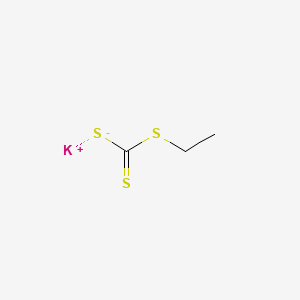

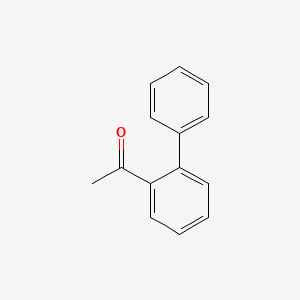

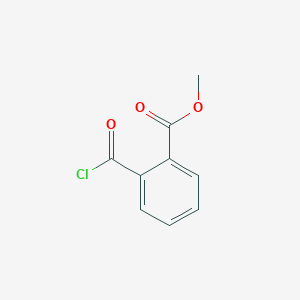

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular formula of the compound is C17H19NO4S .Aplicaciones Científicas De Investigación

BIO-POTENT SULFONAMIDES

Sulfonamides, including derivatives of 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and investigated for their potential antimicrobial properties. These derivatives exhibit significant activity, highlighting their potential in scientific research focused on antimicrobial applications (Dineshkumar & Thirunarayanan, 2019).

CRYSTAL STRUCTURE STUDIES

The crystal structures of certain sulfonamides, including derivatives related to 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid, have been studied, providing valuable insights into their potential applications in material science and structural chemistry (Xiaowei Yan, Mao‐Lin Hu, & J. Xiong, 2007).

CHEMICAL SYNTHESIS AND APPLICATIONS

Sulfonamides and their derivatives are crucial in the synthesis of various bioactive compounds. The exploration of their synthesis and applications, such as in the creation of chiral sulfoxide auxiliaries for asymmetric synthesis, underscores their importance in chemical research and potential pharmaceutical applications (A. Sivakumar, G. S. Babu, & S. Bhat, 2001).

CATALYSIS AND ORGANIC SYNTHESIS

Sulfonamides, including tert-butyl phenyl sulfoxides, have been used as precatalysts in organic reactions. Their use facilitates product isolation and enhances the yield of organic synthesis processes, emphasizing their role in improving efficiency in organic chemistry (Mengnan Zhang et al., 2015).

PHARMACEUTICAL RESEARCH

In pharmaceutical research, sulfonamide derivatives have been synthesized and tested for their antibacterial activity, offering potential avenues for developing new antibacterial agents. This highlights the role of such compounds in addressing the challenge of bacterial resistance to existing drugs (C. Saravanan et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is yeast sirtuin (Sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The name Sir2 comes from the yeast gene ‘silent mating-type information regulation 2’, the gene responsible for cellular regulation in yeast.

Mode of Action

It is known to inhibit the activity of yeast sirtuin (sir2p), which plays a key role in cellular regulation . The compound’s unique structure, which includes a benzoic acid derivative, may contribute to its reactivity and stability .

Pharmacokinetics

Its molecular weight of 3333999938964844 may influence its bioavailability and pharmacokinetics.

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability . For instance, the compound’s melting point range is between 165 °C and 167 °C , which may influence its stability in different environments.

Propiedades

IUPAC Name |

3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)18-14-6-4-5-12(11-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBMYOUALVYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428883 |

Source

|

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881819-36-9 |

Source

|

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)

![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)